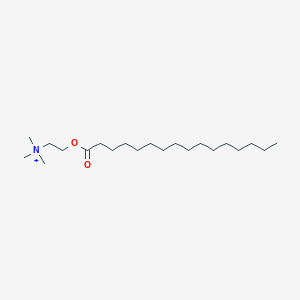

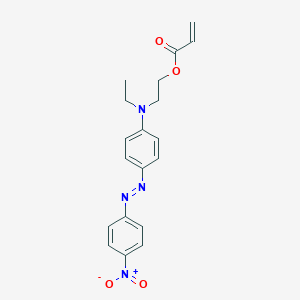

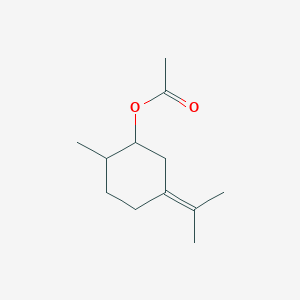

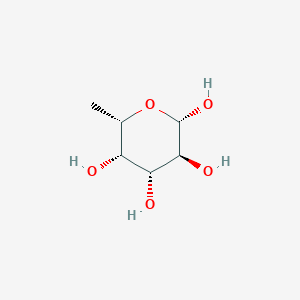

![molecular formula C8H15NO4 B076452 Ácido 4-[2-(Dimetilamino)etoxi]-4-oxobutanoico CAS No. 10549-59-4](/img/structure/B76452.png)

Ácido 4-[2-(Dimetilamino)etoxi]-4-oxobutanoico

Descripción general

Descripción

Synthesis Analysis

The synthesis of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid and related compounds involves catalytic acylation and other chemical reactions that yield compounds with significant potential for applications such as fluorescent probes for β-amyloids. For instance, a novel fluorescent probe for β-amyloids was synthesized through a catalytic acylation process, demonstrating the compound's potential in molecular diagnosis of diseases like Alzheimer’s (Fa et al., 2015).

Molecular Structure Analysis

Molecular structure analyses, including FT-IR, NMR, and X-ray diffraction studies, have been conducted to confirm the structures of synthesized compounds. The analysis provides insights into the vibrational wavenumbers, molecular electrostatic potential, and other properties crucial for understanding the compound's interactions and behavior (Raju et al., 2015).

Chemical Reactions and Properties

Research into the chemical reactions of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid-related compounds reveals a range of reactions that lead to the synthesis of various derivatives with potential applications. These reactions include photocyclization, cycloadditions, and reactions with dinucleophiles, offering pathways to synthesize novel compounds (Hasegawa et al., 1990).

Aplicaciones Científicas De Investigación

Propulsión Gastrointestinal

Este compuesto se ha utilizado en el desarrollo de un nuevo agente gastroprocinético, N-[4-[2-(dimetilamino)etoxi]bencil]-3,4-dimetoxi-benzamida clorhidrato (HSR-803), que ha mostrado un efecto significativo sobre la propulsión gastrointestinal . Esto podría usarse potencialmente en el tratamiento de la dispepsia no ulcerosa .

Inhibidores de la Cinasa BRAF

El compuesto se ha utilizado en el desarrollo de potentes inhibidores de la cinasa BRAF, que son importantes en el tratamiento de varios cánceres, incluido el melanoma .

Ftalocianinas de Silicio

El compuesto se ha utilizado en la síntesis de nuevas ftalocianinas de silicio axialmente disustituidas . Estos compuestos tienen aplicaciones potenciales en la terapia fotodinámica, un tipo de tratamiento contra el cáncer.

Degradación de Toremifeno

El compuesto se ha estudiado en la degradación forzada de toremifeno, un medicamento que se utiliza en el tratamiento del cáncer de mama .

Agentes Antihiperglucémicos

El compuesto se ha utilizado en el desarrollo de nuevos derivados de heteroarilfosfondiamida, que han mostrado potencial como agentes antihiperglucémicos .

Inhibidores de la Cinasa 4 Reguladora de la Afinidad a los Microtúbulos (MARK4)

El compuesto se ha utilizado en el desarrollo de posibles inhibidores de la cinasa 4 reguladora de la afinidad a los microtúbulos (MARK4) . MARK4 es un posible objetivo farmacológico para el cáncer, la diabetes y las enfermedades neurodegenerativas

Mecanismo De Acción

Target of Action

The primary target of 4-[2-(Dimethylamino)ethoxy]-4-oxobutanoic acid is the Microtubule Affinity Regulating Kinase 4 (MARK4) . MARK4 is a Ser/Thr kinase that plays a significant role in the development and progression of cancer, diabetes, and neurodegenerative diseases .

Mode of Action

It is known that mark4 regulates the dynamics of microtubules by its phosphorylation, thus playing a significant role in cell division, cell proliferation, and cell cycle regulation . The compound’s interaction with its targets and any resulting changes are still under investigation.

Biochemical Pathways

The compound likely affects the pathways regulated by MARK4. MARK4 is involved in the progression and migration of breast cancer cells by inhibiting Hippo signaling . Overexpression of MARK4 results in hyperphosphorylation of tau protein, leading to Alzheimer’s disease and other tauopathies . Additionally, MARK4 induces adipogenesis in 3T3-L1 adipocytes by activating the JNK1 pathway .

Result of Action

Given its potential role as a mark4 inhibitor, it could potentially inhibit the growth of cancer cells and affect other cellular processes regulated by mark4 .

Propiedades

IUPAC Name |

4-[2-(dimethylamino)ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-9(2)5-6-13-8(12)4-3-7(10)11/h3-6H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZHTDWDYPKUFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

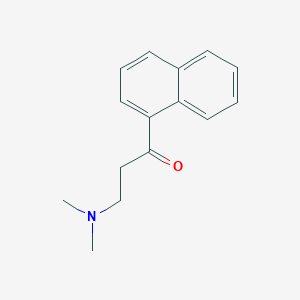

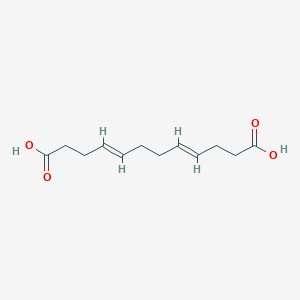

![(2R)-2-[(1R)-1-Carboxyethoxy]propanoic acid](/img/structure/B76392.png)